In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxypyridazine
In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-methoxypyridazine. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and computational models, offering valuable insights for the identification and characterization of 3-methoxypyridazine in a research and development setting. This document also outlines a general experimental protocol for acquiring NMR spectra for pyridazine derivatives, which can be adapted for 3-methoxypyridazine.
Introduction
3-Methoxypyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound, structural elucidation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for these purposes, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of 3-methoxypyridazine.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra, computational prediction methods provide a reliable estimation of the ¹H and ¹³C NMR chemical shifts and coupling constants for 3-methoxypyridazine. These predictions are generated using advanced algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for 3-methoxypyridazine in a standard deuterated solvent such as CDCl₃ are summarized in Table 1. The pyridazine ring protons are expected to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating methoxy group and the electronegative nitrogen atoms.
Table 1: Predicted ¹H NMR Data for 3-Methoxypyridazine
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 |
| H5 | 7.50 - 7.70 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 |
| H6 | 8.80 - 9.00 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 |
| OCH₃ | 4.00 - 4.20 | Singlet (s) | - |
Note: Predicted values can vary slightly depending on the prediction software and the solvent used.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for 3-methoxypyridazine are presented in Table 2. The chemical shifts of the carbon atoms in the pyridazine ring are influenced by their position relative to the nitrogen atoms and the methoxy substituent.
Table 2: Predicted ¹³C NMR Data for 3-Methoxypyridazine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 | 160.0 - 165.0 |
| C4 | 120.0 - 125.0 |
| C5 | 130.0 - 135.0 |
| C6 | 150.0 - 155.0 |
| OCH₃ | 55.0 - 60.0 |
Note: Predicted values can vary slightly depending on the prediction software and the solvent used.
Experimental Protocols
Sample Preparation
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Sample Quantity: Weigh approximately 5-10 mg of the 3-methoxypyridazine sample.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can slightly influence the chemical shifts.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Instrument Parameters
The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
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Acquisition Time: 3-4 seconds.
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Spectral Width: A range covering approximately -2 to 12 ppm.
For ¹³C NMR:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
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Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.
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Spectral Width: A range covering approximately 0 to 200 ppm.
Visualization of Molecular Structure and NMR Relationships
The following diagrams, generated using the DOT language, illustrate the structure of 3-methoxypyridazine and the key relationships for NMR analysis.
Caption: Molecular structure of 3-methoxypyridazine.
Caption: Predicted ¹H NMR spin-spin coupling in 3-methoxypyridazine.
Caption: Distinct carbon environments in 3-methoxypyridazine for ¹³C NMR.
Conclusion
This technical guide provides essential predicted ¹H and ¹³C NMR spectral data for 3-methoxypyridazine, a compound for which experimental public data is scarce. The tabulated chemical shifts and coupling constants, along with the general experimental protocol, serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided visualizations further aid in the understanding of the molecular structure and its NMR spectral characteristics. It is recommended that experimental data, when acquired, be compared with these predicted values to confirm the structure and purity of 3-methoxypyridazine.
